1,2-Dihydroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroquinolin-8-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an amine group at the 8th position and a partially saturated 1,2-dihydro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroquinolin-8-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For example, the reduction of 8-nitroquinoline using a suitable reducing agent such as tin(II) chloride in ethanol can yield this compound . Another method involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acids like stannic chloride or indium(III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents, catalysts, and solvents is crucial for efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of quinoline derivatives to form this compound using reducing agents like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Tin(II) chloride in ethanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: This compound.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1,2-Dihydroquinolin-8-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dihydroquinolin-8-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the production of viral envelope glycoproteins, thereby reducing the yield of infectious virions . Additionally, it can form covalent protein thiol adducts and induce the expression of stress-related genes involved in cytotoxic and cytostatic activities .
Comparison with Similar Compounds
1,2-Dihydroquinolin-8-amine can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a fully aromatic ring system.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Chloroquine: An antimalarial agent with a similar quinoline structure.
The uniqueness of this compound lies in its partially saturated 1,2-dihydro moiety and the presence of an amine group at the 8th position, which imparts distinct chemical and biological properties.
Properties
CAS No. |
98952-73-9 |
---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,2-dihydroquinolin-8-amine |
InChI |
InChI=1S/C9H10N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-5,11H,6,10H2 |
InChI Key |
PFXIHWMQWDUAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(N1)C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.